4-Carbamimidoylphenyl acetate 4-Carbamimidoylphenyl acetate
Brand Name: Vulcanchem
CAS No.: 63502-78-3
VCID: VC19405756
InChI: InChI=1S/C9H10N2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

4-Carbamimidoylphenyl acetate

CAS No.: 63502-78-3

Cat. No.: VC19405756

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

4-Carbamimidoylphenyl acetate - 63502-78-3

Specification

CAS No. 63502-78-3
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name (4-carbamimidoylphenyl) acetate
Standard InChI InChI=1S/C9H10N2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11)
Standard InChI Key NQZLCSPPVMENGJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(=N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Carbamimidoylphenyl acetate belongs to the class of aromatic esters with a carbamimidoyl substituent. Its IUPAC name, (4-carbamimidoylphenyl) acetate, reflects the acetate ester linked to a phenyl ring bearing a carbamimidoyl group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) at the para position. The compound’s structural uniqueness arises from the coexistence of hydrogen-bond-donor (amidine) and hydrogen-bond-acceptor (ester) moieties, which may influence its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight178.19 g/mol
SMILES NotationCC(=O)OC1=CC=C(C=C1)C(=N)N
InChIKeyNQZLCSPPVMENGJ-UHFFFAOYSA-N
CAS Registry Number63502-78-3

Structural Analysis

The compound’s structure comprises a phenyl ring substituted with a carbamimidoyl group and an acetylated hydroxyl group. The carbamimidoyl moiety (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) is isosteric to amidines, which are known for their ability to engage in hydrogen bonding and electrostatic interactions with biological targets . The acetate ester (OCOCH3-\text{OCOCH}_3) enhances lipophilicity, potentially improving membrane permeability in biochemical assays.

Mechanism of Action and Biological Interactions

Table 2: Comparison with Related Protease Inhibitors

CompoundTarget EnzymeMechanismSource
BenzamidineTrypsinCompetitive inhibition
Methyl 4-carbamimidoylbenzoateFactor Xa (hypothesized)Hydrogen bonding and hydrophobic interactions
4-Carbamimidoylphenyl acetatePlasmin (hypothesized)Similar to benzamidine

Related Compounds and Derivatives

Methyl (4-Carbamimidoylphenyl)acetate Hydrochloride

This derivative (CAS No. 18219-41-5) introduces a methyl ester and hydrochloride salt, enhancing solubility for in vitro assays. Its molecular formula is C10H13ClN2O2\text{C}_{10}\text{H}_{13}\text{ClN}_2\text{O}_2, with a weight of 228.68 g/mol . The hydrochloride salt improves crystallinity, facilitating purification and characterization .

Roxifiban Acetate

Though structurally distinct (CID 164518), Roxifiban acetate shares functional motifs, such as aromatic and amidine groups, underscoring the pharmacological relevance of carbamimidoyl-containing compounds .

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